

An In-depth Technical Guide to the Synthesis and Characterization of Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlorodiphenoxymethane*

Cat. No.: *B1309874*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: This document provides a comprehensive overview of the synthesis and characterization of dichlorodiphenylmethane. Initial searches for "**dichlorodiphenoxymethane**" did not yield specific results, suggesting a potential ambiguity in the compound name. The information presented here pertains to dichlorodiphenylmethane, a well-documented and synthetically significant compound.

Dichlorodiphenylmethane, also known by synonyms such as benzophenone dichloride and diphenyldichloromethane, is a geminal dihalide with the chemical formula $(C_6H_5)_2CCl_2$.^[1] It serves as a valuable precursor in organic synthesis, particularly for the preparation of other organic molecules.^[2] This guide details its synthesis, purification, and comprehensive characterization using modern spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of dichlorodiphenylmethane is presented below for easy reference.

Property	Value	References
Molecular Formula	C ₁₃ H ₁₀ Cl ₂	[2][3]
Molecular Weight	237.12 g/mol	[2][3]
Appearance	Slightly yellow liquid or colorless solid	[2]
Boiling Point	305 °C (lit.)	[2]
193 °C @ 30 mmHg	[2]	
164-167 °C @ 12 Torr	[2]	
Melting Point	146 to 150 °C (decomposes)	[2]
Density	1.235 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.605 (lit.)	[2]
Flash Point	>230 °F (>110 °C)	[2]
CAS Number	2051-90-3	[4]

Synthesis of Dichlorodiphenylmethane

Dichlorodiphenylmethane can be synthesized through several established methods. The most common and effective routes involve the reaction of benzophenone with phosphorus pentachloride or a Friedel-Crafts reaction.[1][5]

1. From Benzophenone and Phosphorus Pentachloride

This method is a classic transformation of a carbonyl group into a geminal dichloride.[5]

Reaction: (C₆H₅)₂CO + PCl₅ → (C₆H₅)₂CCl₂ + POCl₃[1]

Experimental Protocol:

- Materials: Benzophenone, Phosphorus pentachloride (PCl₅).[2]
- Equipment: Round-bottom flask, reflux condenser, oil bath with magnetic stirrer.[2]

- Procedure:
 - In a round-bottom flask, combine benzophenone and phosphorus pentachloride.[2]
 - Fit the flask with a reflux condenser to prevent the escape of volatile reagents and products.[2]
 - Heat the reaction mixture in an oil bath.[5] The reaction is typically maintained at a high temperature to ensure complete conversion.[2]
 - After several hours of reflux, allow the mixture to cool to room temperature.[5]
 - The crude product is then purified by vacuum distillation to separate the dichlorodiphenylmethane from the byproduct, phosphorus oxychloride (POCl_3), and any unreacted starting materials.[5]

2. Friedel-Crafts Alkylation

This synthesis route involves the reaction of benzene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[1][6]

Experimental Protocol:

- Materials: Benzene, Carbon Tetrachloride (CCl_4), Anhydrous Aluminum Chloride (AlCl_3).[6]
- Equipment: Flame-dried, three-necked round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser connected to a gas trap.[6]
- Procedure:
 - Set up the reaction apparatus, ensuring all glassware is thoroughly dried to prevent deactivation of the catalyst.[6]
 - Charge the flask with anhydrous benzene and cool it in an ice bath to 0-5 °C.[6]
 - Slowly add anhydrous aluminum chloride to the stirred benzene.[6]

- Add carbon tetrachloride dropwise from the dropping funnel over 30-60 minutes, maintaining a low temperature.[6]
- After the addition is complete, the reaction mixture is typically stirred for an extended period to ensure completion.
- The reaction is then carefully quenched by pouring it into an ice-water mixture to hydrolyze the catalyst.[6]
- The organic layer is separated, washed with water, and dried over an anhydrous drying agent.[5]
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.[5]

[Click to download full resolution via product page](#)

Characterization of Dichlorodiphenylmethane

Comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of the synthesized dichlorodiphenylmethane.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[7]
- ^1H NMR Spectroscopy: The proton NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). The aromatic protons of the two phenyl rings typically appear as a multiplet in the range of δ 7.20 - 7.60 ppm.[7]

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum, acquired with proton decoupling, provides information on the different carbon environments in the molecule.[7]

 ^1H NMR**Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.60	Multiplet	10H	Aromatic protons (C_6H_5)

Solvent: CDCl_3 **^{13}C NMR Spectroscopic Data**

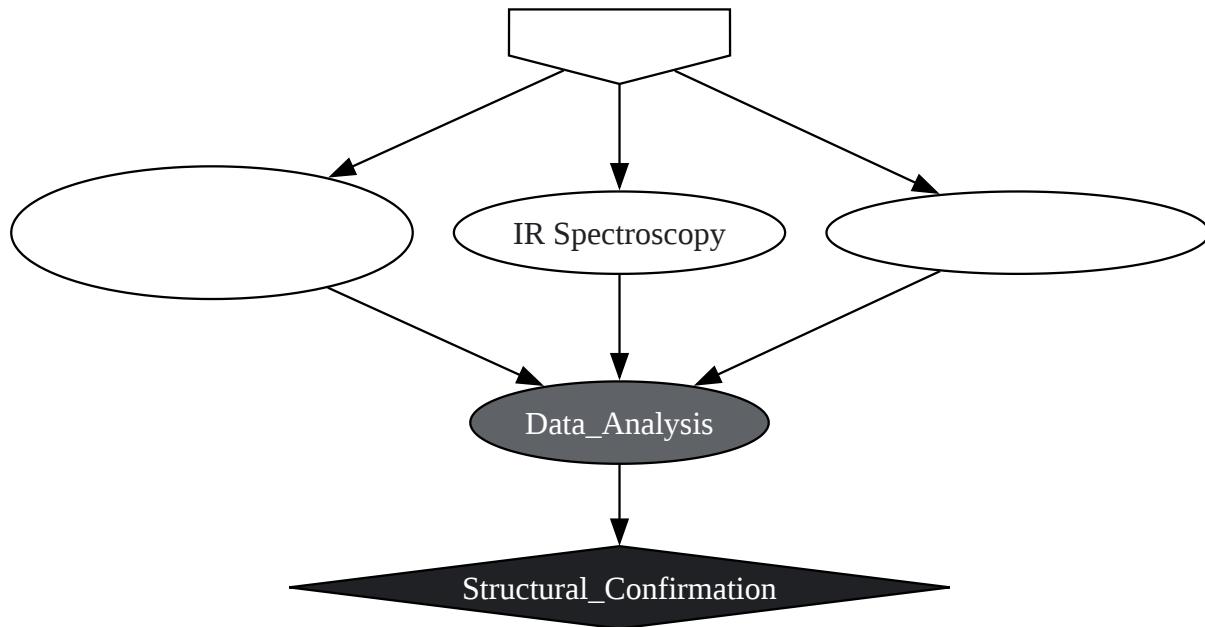
Chemical Shift (δ) ppm	Assignment
83.4	Quaternary Carbon ($\text{C}(\text{Cl})_2$)
127.9	Aromatic CH
128.8	Aromatic CH
129.7	Aromatic CH
141.2	Aromatic C (ipso)

Solvent: CDCl_3 **Infrared (IR) Spectroscopy**

- Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) plates.[7]
- Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically scanned from 4000 to 600 cm^{-1} .[7]

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Medium	Aromatic C-H stretch
1595, 1490, 1450	Strong	Aromatic C=C ring stretch
840	Strong	C-Cl stretch
770, 695	Strong	Aromatic C-H out-of-plane bend


Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the compound in a volatile solvent is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS).[\[7\]](#)
- **Ionization:** Electron Ionization (EI) at 70 eV is a common method.[\[7\]](#)
- **Analysis:** The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).[\[7\]](#) The mass spectrum is analyzed to identify the molecular ion peak and major fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key indicator for the presence of two chlorine atoms.[\[8\]](#)

Mass Spectrometry Data

m/z	Relative Intensity (%)
236 (M ⁺)	Corresponds to the molecular ion. The isotopic pattern for two chlorine atoms should be observed.
201	[M-Cl] ⁺
165	[M-2Cl] ⁺ or [C ₁₃ H ₉] ⁺

Note: Fragmentation patterns can vary based on the instrument and conditions.

[Click to download full resolution via product page](#)

Reactions of Dichlorodiphenylmethane

Dichlorodiphenylmethane is a versatile intermediate. It readily undergoes hydrolysis to form benzophenone.^[1] Additionally, it can be used in reductive dehalogenation reactions with copper or nickel to produce tetraphenylethylene.^[1]

This technical guide provides a foundational understanding of the synthesis and characterization of dichlorodiphenylmethane, offering valuable protocols and data for researchers in organic chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diphenyldichloromethane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]
- 3. Dichlorodiphenylmethane | C13H10Cl2 | CID 16327 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dichlorodiphenoxymethane | 4885-03-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of Dichlorodiphenylmethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1309874#dichlorodiphenoxymethane-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com